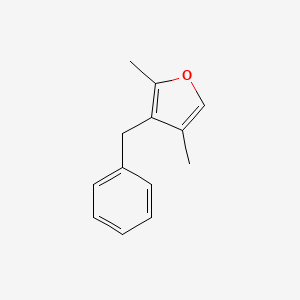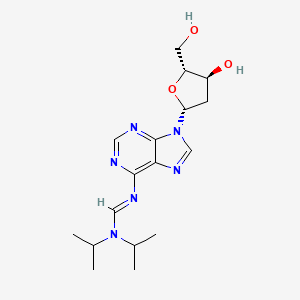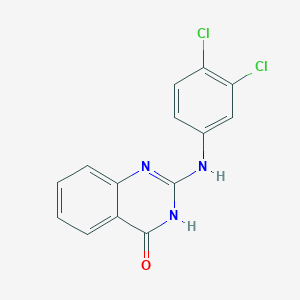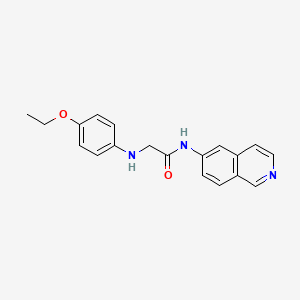
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(p-tolyl)-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(p-tolyl)-2-thiourea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a valeryl group, and a thiourea moiety, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(p-tolyl)-2-thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Valeryl Group: The valeryl group can be introduced through acylation reactions using valeryl chloride or valeryl anhydride in the presence of a base such as pyridine or triethylamine.
Formation of the Thiourea Moiety: The thiourea moiety can be introduced by reacting the intermediate compound with an appropriate isothiocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(p-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazolinone core or the thiourea moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives, reduced thiourea derivatives.
Substitution Products: Halogenated, alkylated, or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: The compound has been investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(p-tolyl)-2-thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(p-tolyl)-2-thiourea can be compared with other quinazolinone derivatives and thiourea compounds:
Similar Compounds: Quinazolinone derivatives such as 2-phenyl-4(3H)-quinazolinone, 3-(p-tolyl)-2-thiourea, and other substituted quinazolinones.
Uniqueness: The presence of both the quinazolinone core and the thiourea moiety in the same molecule makes this compound unique. This combination may result in synergistic effects and enhanced biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
72045-79-5 |
|---|---|
Molekularformel |
C28H28N4O2S |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
4-methyl-N-[(4-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)pentanamide |
InChI |
InChI=1S/C28H28N4O2S/c1-18(2)17-24(26(33)31-28(35)29-21-15-13-19(3)14-16-21)32-25(20-9-5-4-6-10-20)30-23-12-8-7-11-22(23)27(32)34/h4-16,18,24H,17H2,1-3H3,(H2,29,31,33,35) |
InChI-Schlüssel |
NDWMVFPBRNYRFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C(CC(C)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)



![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)

![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)






